1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea

Description

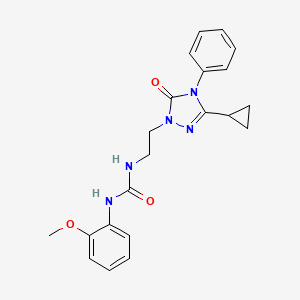

This compound is a urea derivative featuring a 1,2,4-triazol-5-one core substituted with a cyclopropyl group at position 3, a phenyl group at position 4, and a 2-methoxyphenylurea moiety linked via an ethyl spacer. The triazolone ring system is a common pharmacophore in medicinal and agrochemical research due to its hydrogen-bonding capacity and metabolic stability . The cyclopropyl substituent may enhance lipophilicity and influence binding interactions, while the 2-methoxyphenyl group could modulate electronic properties and bioavailability. Structural analogs of this compound have shown applications in herbicide development (e.g., triazolinone herbicides like carfentrazone-ethyl) and antifungal agents .

Properties

IUPAC Name |

1-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-29-18-10-6-5-9-17(18)23-20(27)22-13-14-25-21(28)26(16-7-3-2-4-8-16)19(24-25)15-11-12-15/h2-10,15H,11-14H2,1H3,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVPIBMFEUTYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea , a derivative of the triazole class, has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer effects. This article reviews the biological activity of the specified compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 335.4 g/mol. The compound features a triazole ring and various functional groups that contribute to its biological activity.

The biological activity of triazole derivatives often involves interactions with specific enzymes or receptors. For this compound:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and other metabolic pathways.

- Receptor Modulation : The compound could interact with sigma receptors or other molecular targets implicated in cancer and infectious diseases.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens:

- Antibacterial Activity : Studies have shown that related triazole compounds possess minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against drug-resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Triazole derivatives are also investigated for their anticancer properties:

- Cell Proliferation Inhibition : Compounds similar to the one have demonstrated antiproliferative activity in various cancer cell lines .

Anti-inflammatory Effects

Triazoles have been reported to exhibit anti-inflammatory effects through the modulation of inflammatory pathways, potentially making this compound relevant in treating inflammatory diseases .

Case Studies

- Synthesis and Evaluation : A study synthesized several triazole derivatives, including those similar to the target compound. They were evaluated for their antimicrobial and anticancer activities, showing promising results against both bacterial strains and cancer cell lines .

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications on the phenyl and triazole rings significantly influence biological activity. For instance, electron-donating groups on the phenyl ring enhance antibacterial efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit a broad spectrum of antimicrobial properties. The compound has shown potential as an antibacterial agent against various pathogens, including resistant strains like Staphylococcus aureus (MRSA).

- Mechanism of Action : The triazole moiety is known to inhibit enzymes critical for cell wall synthesis in bacteria, making it effective against both gram-positive and gram-negative bacteria .

- Case Studies : In a study evaluating the efficacy of triazole derivatives, compounds similar to the target compound demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics such as ciprofloxacin and vancomycin .

Antifungal Properties

The triazole structure is also associated with antifungal activity. Compounds with similar configurations have been documented to inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.

- Research Findings : A review highlighted that triazole derivatives possess significant antifungal activity, making them candidates for treating fungal infections resistant to conventional therapies .

Anticancer Potential

Recent studies have begun exploring the anticancer properties of triazole-containing compounds. The unique structural attributes allow these compounds to interact with cancer cell signaling pathways.

- In Vitro Studies : Preliminary investigations suggest that the compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

- Targeted Therapy : The specificity of the triazole ring for certain cancer cell types may allow for targeted therapeutic strategies, reducing side effects typically associated with conventional chemotherapy .

Industrial Applications

Beyond medicinal uses, this compound's unique chemical properties suggest potential applications in agrochemicals and material science.

- Agrochemical Use : The antimicrobial properties can be harnessed for developing fungicides and bactericides in agricultural settings, providing an alternative to traditional chemical treatments .

- Material Science : The stability and reactivity of the compound could lead to applications in polymer chemistry or as corrosion inhibitors due to its ability to form stable complexes with metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea with key analogs reported in the literature:

Key Structural and Functional Differences

The 2-methoxyphenylurea moiety differentiates it from simpler urea-triazole hybrids (e.g., ), which lack the triazolone scaffold and cyclopropyl group.

Biological Activity :

- Analogs like carfentrazone-ethyl () are potent herbicides, suggesting the triazolone core is critical for agrochemical activity. However, the absence of an ester group in the target compound may reduce herbicidal efficacy.

- Compounds with trifluoromethylphenyl substituents () exhibit enhanced antifungal activity due to increased electronegativity and membrane permeability.

Synthetic Accessibility :

- The target compound’s synthesis likely involves multi-step routes similar to those in , where triazolone intermediates are coupled with urea precursors. In contrast, simpler triazole-ureas () are synthesized via direct condensation.

Research Findings and Gaps

- Agrochemical Potential: Triazolone derivatives (e.g., ) are well-documented as herbicides, but the target compound’s cyclopropyl and urea groups require empirical validation for this application.

- Antifungal Activity : While urea-triazole hybrids () and fluconazole analogs () show antifungal properties, the triazolone scaffold’s role in this context remains underexplored.

- Computational Studies: Molecular docking or QSAR analyses (using tools like SHELX for crystallographic data) could elucidate binding interactions with enzymes like CYP51 (antifungal target) or protoporphyrinogen oxidase (herbicide target).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.